molecular formula C13H24N2O2 B1449925 Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1408075-19-3

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B1449925
CAS RN: 1408075-19-3
M. Wt: 240.34 g/mol
InChI Key: QODLWXAMPOHERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound with the CAS Number: 1408075-19-3 . It has a molecular weight of 240.35 and its physical form is solid .


Molecular Structure Analysis

The molecular structure of this compound is available on PubChem . The compound has a complex structure with a spirocyclic core, which is a common feature in many biologically active compounds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 240.35 . The compound is stored in a refrigerator .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed efficient synthetic routes to bifunctional compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serve as precursors for further chemical derivations. These compounds offer a versatile foundation for accessing chemical spaces complementary to piperidine ring systems, indicating their potential for creating novel pharmaceutical agents (Meyers et al., 2009).

Peptidomimetics and Amino Acid Derivatives

The compound has been utilized in the synthesis of peptidomimetics and constrained amino acid derivatives. For example, an efficient synthesis of constrained peptidomimetics like 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid was reported, showcasing its role in peptide-based drug discovery by mimicking dipeptide structures for structure-activity studies (Mandal et al., 2005).

Advanced Synthetic Techniques

The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrates advanced synthetic techniques involving intramolecular lactonization reactions. This work not only highlights the compound's utility in creating cyclic amino acid esters but also its application in structural and molecular analysis through techniques like X-ray diffraction (Moriguchi et al., 2014).

Safety and Hazards

The safety information for Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-10(14)5-7-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODLWXAMPOHERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 4
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 5
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 6
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.